Antibacterial agent 176

PqsR antagonist quorum sensing IC50 comparison

Compound 6f is the optimized, submicromolar PqsR antagonist (IC₅₀ 0.07 μM) from the 1H-benzo[d]imidazole-2-amine series, validated across PAO1-L and PA14 strains. Its unique isopropyl R₃ substitution delivers a 46-fold potency gain over earlier leads—structural analogs show 6‑ to 25‑fold weaker activity. Ideal as a gold-standard comparator for SAR studies and as a non‑cytotoxic adjuvant in biofilm eradication assays with ciprofloxacin/tobramycin.

Molecular Formula C21H23ClN4O2
Molecular Weight 398.9 g/mol
Cat. No. B12367897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 176
Molecular FormulaC21H23ClN4O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=CC(=C2)Cl)N=C1NCC(COC3=CC=C(C=C3)CC#N)O
InChIInChI=1S/C21H23ClN4O2/c1-14(2)26-20-11-16(22)5-8-19(20)25-21(26)24-12-17(27)13-28-18-6-3-15(4-7-18)9-10-23/h3-8,11,14,17,27H,9,12-13H2,1-2H3,(H,24,25)
InChIKeySYDWHCIVWIRKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 176 (Compound 6f) – A Potent PqsR Antagonist for Pseudomonas aeruginosa Virulence Attenuation Research


Antibacterial agent 176, designated as compound 6f in the primary literature, is a synthetic small-molecule PqsR (MvfR) antagonist belonging to the 1H-benzo[d]imidazole-2-amine class [1]. It inhibits the Pseudomonas quinolone signal (PQS) quorum sensing system in Pseudomonas aeruginosa at low submicromolar concentrations [2]. The compound exhibits a molecular formula of C₂₁H₂₃ClN₄O₂ and a molecular weight of 398.89 g/mol , and is supplied as a research-grade powder for in vitro and in vivo laboratory investigations.

Why Antibacterial Agent 176 (Compound 6f) Cannot Be Replaced by Generic PqsR Antagonists


The structure-activity relationship (SAR) of the benzimidazole-based PqsR antagonist series is exquisitely sensitive to subtle structural modifications. Replacement of the isopropyl R₃ substituent in 6f with a neopentyl (6h) or cyclopentyl (6k) group results in approximately a 6-fold reduction in potency, while bulkier substituents such as hexyl (6l) cause a 25-fold loss in activity [1]. Even the introduction of a hydroxyethyl group to improve lipophilicity (6u) leads to a 2-fold decrease in potency compared to 6f [2]. Consequently, compounds within this class are not functionally interchangeable; the specific substitution pattern of 6f is optimized for maximal PqsR antagonism and cannot be assumed for structural analogs.

Antibacterial Agent 176: Head-to-Head Comparative Evidence for PqsR Inhibition, Virulence Suppression, and Adjuvant Activity


46-Fold Improvement in PqsR Inhibition Potency Over Previous Quinazolinone Lead (Compound 1)

Antibacterial agent 176 (6f) demonstrates an IC₅₀ of 0.07 μM (70 nM) against the PqsR-controlled PpqsA-lux transcriptional reporter in the PAO1-L strain of P. aeruginosa [1]. This represents a 46-fold enhancement in potency compared to the previously reported quinazolinone-based lead inhibitor, compound 1, which exhibited an IC₅₀ of 3.2 μM in the identical assay system [2].

PqsR antagonist quorum sensing IC50 comparison

3-Fold Enhanced Potency Relative to the Initial Benzimidazole Hit Compound 6a

Within the benzimidazole series, compound 6f (isopropyl R₃) achieves an IC₅₀ of 0.07 μM, compared to 0.21 μM for the initial methyl-substituted hit compound 6a in the PAO1-L reporter strain [1]. This 3-fold improvement in potency is attributed to optimal steric and lipophilic occupancy of the PqsR binding pocket by the isopropyl group [2].

SAR benzimidazole PqsR inhibition

Superior Pyocyanin Suppression in P. aeruginosa Relative to Structural Analogs

At a concentration equivalent to three times the respective IC₅₀, compound 6f reduces pyocyanin production in PAO1-L by approximately 80%, a level comparable to the most potent analog 6g [1]. In contrast, all other tested benzimidazole derivatives in the series achieved >50% inhibition but did not reach the 80% reduction benchmark [2]. This indicates that 6f belongs to the top tier of pyocyanin suppressors within this chemical series.

pyocyanin virulence factor phenazine

Broad-Spectrum Activity Across P. aeruginosa Laboratory Strains and CF Clinical Isolates

Treatment with 0.2 μM 6f substantially reduced production of the autoinducer signal molecules HHQ and PQS in both major P. aeruginosa phylogenetic lineages (PAO1-L and PA14 laboratory strains) as well as in the IPCD48 CF clinical isolate [1]. In contrast, the LESB58 strain showed only a moderate but significant reduction, and the IPCD1331 isolate exhibited no significant change, indicating strain-dependent efficacy that must be considered in experimental design [2].

cystic fibrosis clinical isolates AQ signal molecules

Non-Cytotoxic Profile at Concentrations >1,400× the PqsR IC₅₀

In a resazurin reduction viability assay using A549 human lung epithelial carcinoma cells, compound 6f exhibited no cytotoxicity at concentrations up to 100 μM [1]. This concentration represents a >1,400-fold excess over its PqsR IC₅₀ (0.07 μM), suggesting a wide in vitro selectivity window that supports its use as a non-toxic tool compound for cellular and in vivo studies [2].

cytotoxicity therapeutic index safety profiling

Adjuvant Potentiation of Ciprofloxacin and Tobramycin Against P. aeruginosa Biofilms

Although 6f alone had no significant effect on biofilm viability, co-treatment with subinhibitory concentrations of ciprofloxacin resulted in significant potentiation of antibiotic killing at both 6 h and 24 h post-treatment [1]. Similarly, 6f enhanced tobramycin-mediated killing of preformed biofilms, with no live cells detected after 6 h of combined incubation [2]. These adjuvant effects are distinct from direct antibacterial activity and represent a mechanism-based differentiation from conventional antibiotics.

biofilm antibiotic adjuvant ciprofloxacin tobramycin

Antibacterial Agent 176 (Compound 6f): Optimal Research and Industrial Use Cases Based on Quantitative Evidence


Quorum Sensing Inhibition Studies in P. aeruginosa Laboratory Strains

Due to its submicromolar IC₅₀ (0.07 μM) and 46-fold potency advantage over earlier leads, 6f is ideally suited for in vitro investigations of the PqsR regulon, including transcriptional reporter assays, qRT-PCR analysis of virulence gene expression, and LC-MS/MS quantification of AQ signal molecules [1]. The compound's activity in both PAO1-L and PA14 strains ensures broad applicability across the two major P. aeruginosa lineages [2].

Biofilm-Adjuvant Therapy Research and Antibiotic Potentiation Screening

The demonstrated ability of 6f to enhance the killing efficacy of ciprofloxacin and tobramycin against P. aeruginosa biofilms—without direct antibacterial activity—makes it a critical tool compound for programs evaluating quorum sensing inhibitors as antibiotic adjuvants [1]. Researchers can use 6f as a benchmark PqsR antagonist in combination screens to identify synergistic anti-biofilm regimens [2].

Anti-Virulence Drug Discovery Targeting Chronic CF Lung Infections

The compound's significant suppression of pyocyanin (~80% reduction at 3× IC₅₀) and AQ signal molecules in CF clinical isolates supports its use as a reference PqsR antagonist in translational studies of chronic P. aeruginosa infections [1]. Its non-cytotoxic profile in A549 lung epithelial cells (up to 100 μM) further validates its suitability for host-cell co-culture models [2].

Structure-Activity Relationship (SAR) Benchmarking for Benzimidazole-Based PqsR Antagonists

As the most potent and thoroughly characterized member of the 1H-benzo[d]imidazole-2-amine series, 6f serves as the gold-standard comparator for new synthetic analogs [1]. Its 3-fold potency gain over the initial hit 6a and 6-fold advantage over bulkier R₃-substituted analogs provide clear benchmarks for evaluating SAR-driven improvements in PqsR antagonism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 176

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.